molecular formula C11H20N2O4 B2757864 3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylicacid CAS No. 1780739-64-1

3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylicacid

Cat. No.: B2757864
CAS No.: 1780739-64-1
M. Wt: 244.291
InChI Key: ZIPNADJBZJSUDL-UHFFFAOYSA-N
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Description

3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H20N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in organic synthesis, particularly in the protection of amine groups due to its tert-butoxycarbonyl (Boc) group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid typically involves the protection of the amine group in piperidine. One common method is the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, acetonitrile, or tetrahydrofuran (THF), at ambient temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the deprotection of 3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid is piperidine-4-carboxylic acid, along with the release of carbon dioxide and tert-butyl alcohol .

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine through nucleophilic addition-elimination reactions, forming a stable carbamate. The deprotection process involves the cleavage of the Boc group under acidic conditions, resulting in the release of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid is unique due to its specific structure, which allows for selective protection and deprotection of amine groups. This makes it highly valuable in organic synthesis and peptide chemistry .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-8-6-12-5-4-7(8)9(14)15/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPNADJBZJSUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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